N-cyclohexylacrylamide

Description

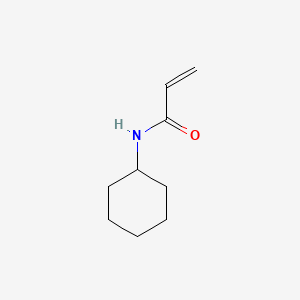

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJFVKWBSWWAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184703 | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-72-6 | |

| Record name | N-Cyclohexylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexylacrylamide Monomer

Established Laboratory Synthesis Routes

Two principal reactions are commonly employed for the laboratory synthesis of N-cyclohexylacrylamide: the reaction between acryloyl chloride and cyclohexylamine (B46788), and the Ritter reaction of cyclohexanol (B46403) with acrylonitrile (B1666552).

The most frequently cited method for synthesizing this compound involves the acylation of cyclohexylamine with acryloyl chloride. researchgate.netnih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), which acts as a scavenger for the hydrochloric acid byproduct. semanticscholar.orgbeilstein-journals.org The reaction is generally conducted in a suitable solvent, like dichloromethane (B109758) (CH2Cl2), and at reduced temperatures (e.g., 0-5 °C or in an ice bath) to manage the exothermic nature of the reaction. nih.govsemanticscholar.orgbeilstein-journals.org

The general procedure involves the slow, dropwise addition of acryloyl chloride to a cooled and stirred solution of cyclohexylamine and the base. semanticscholar.orgbeilstein-journals.org After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. semanticscholar.orgbeilstein-journals.org

Table 1: Comparative Analysis of Acryloyl Chloride Route Conditions

| Parameter | Method A beilstein-journals.org | Method B semanticscholar.org |

|---|---|---|

| Cyclohexylamine | 0.26 mol | 2.9 mmol |

| Acryloyl Chloride | 0.22 mol | 3.2 mmol |

| Base | Triethylamine (0.26 mol) | DIPEA (3.5 mmol) |

| Solvent | CH2Cl2 (50 mL) | Dry CH2Cl2 (5.2 mL) |

| Temperature | Ice cooling, then room temp. | Ice bath, then room temp. |

| Reaction Time | Overnight | 10 hours |

| Reported Yield | 94% | 80% |

An alternative synthetic pathway to this compound is the Ritter reaction. acs.org This method involves the reaction of cyclohexanol with acrylonitrile in the presence of a strong acid catalyst. acs.orgijsrset.com The Ritter reaction is a versatile method for preparing N-substituted amides from nitriles and a source of carbocations, such as an alcohol in an acidic medium. acs.org

While specific studies detailing the optimization for this compound are less common, research on analogous reactions, such as the synthesis of N-isopropylacrylamide from isopropyl alcohol and acrylonitrile, highlights the effectiveness of solid acid catalysts like H-ZSM-5. researchgate.net The formation of a carbocation from the alcohol is a critical step for this type of reaction. acs.org This route is noted in the literature as a viable, albeit less detailed, method for NCA preparation. ijsrset.com

Acryloyl Chloride and Cyclohexylamine Reaction

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity. For the acryloyl chloride and cyclohexylamine route, high yields of 80% to 94% have been reported. semanticscholar.orgbeilstein-journals.org The choice of base (triethylamine vs. DIPEA), precise control of stoichiometry, and maintaining low initial temperatures appear to be key factors influencing the high efficiency of the reaction. semanticscholar.orgbeilstein-journals.org Stirring the reaction mixture overnight or for an extended period (e.g., 10 hours) at room temperature ensures maximum conversion of the reactants. semanticscholar.orgbeilstein-journals.org

For the Ritter-type synthesis, optimization efforts focus on the catalyst. In the related synthesis of N-isopropylacrylamide, the catalytic activity of H-ZSM-5 was found to be exceptionally high compared to other solid and liquid acids. researchgate.net The activity was dependent on the aluminum content of the zeolite catalyst, suggesting that the acid strength and hydrophobicity of the catalyst are critical parameters for optimization. researchgate.net Similar principles would apply to the synthesis of this compound, where selecting an appropriate solid acid catalyst could significantly improve reaction yields.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound monomer is essential for its subsequent use, particularly in polymerization. A variety of purification and isolation techniques are employed following synthesis.

Common initial workup steps for the acryloyl chloride route include filtering the reaction mixture to remove the hydrochloride salt precipitate and washing the organic phase with an aqueous solution, such as saturated sodium bicarbonate (NaHCO3), to neutralize any remaining acid. nih.govsemanticscholar.org The organic layer is then dried using an agent like magnesium sulfate (B86663) (MgSO4), filtered, and the solvent is removed under reduced pressure. semanticscholar.org

Final purification is typically achieved through one of two main methods: recrystallization or column chromatography.

Recrystallization: The crude product, often a waxy powder or solid, can be recrystallized from a suitable solvent like hexane (B92381) to yield off-white crystals of pure this compound. beilstein-journals.org

Precipitation: In some procedures, the product is isolated by precipitation in ice water. nih.gov

Silica (B1680970) Column Chromatography: For very high purity, the crude product can be purified using silica column chromatography with a solvent system such as a 2:1 mixture of ethyl acetate (B1210297) and hexane. semanticscholar.org

Table 2: Summary of Purification Techniques for this compound

| Technique | Description | Purpose | Source(s) |

|---|---|---|---|

| Filtration | Removal of precipitated salts (e.g., triethylamine hydrochloride). | Initial removal of byproducts. | nih.gov |

| Aqueous Wash | Washing the organic solution with saturated NaHCO3. | Neutralize and remove excess acid. | semanticscholar.org |

| Drying | Using a drying agent like MgSO4 on the organic phase. | Remove residual water. | semanticscholar.org |

| Solvent Evaporation | Removal of the reaction solvent (e.g., CH2Cl2) under vacuum. | Concentrate the crude product. | beilstein-journals.org |

| Precipitation | Precipitating the product by adding the reaction mixture to ice water. | Isolate the solid product. | nih.gov |

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., hexane) and cooling to form crystals. | Achieve high purity. | beilstein-journals.org |

| Column Chromatography | Separation on a silica gel column using an eluent (e.g., EtOAc/hexane). | Isolate highly pure product from minor impurities. | semanticscholar.org |

Polymerization and Copolymerization of N Cyclohexylacrylamide

Homopolymerization Approaches

Homopolymerization of N-cyclohexylacrylamide results in the formation of poly(this compound), a polymer whose characteristics are foundational for understanding its behavior in more complex copolymer systems.

The synthesis of poly(this compound) is typically achieved through free-radical polymerization. This process involves the use of a radical initiator to begin the polymerization of the NCA monomer. While much of the literature focuses on its copolymerizations, the synthesis of the homopolymer is a crucial reference point. The polymerization can be carried out in a suitable solvent. For instance, hydrogels based on this compound have been synthesized via free-radical crosslinking copolymerization in a methanol (B129727)/water mixture, utilizing initiators like ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN). jocpr.comscispace.comymerdigital.com

The resulting poly(this compound) homopolymer is characterized to determine its physical and chemical properties. A key thermal characteristic is the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. The Tg of the poly(this compound) homopolymer has been reported to be 79.2°C. sphinxsai.comresearchgate.net This value is often used as a baseline to compare the thermal properties of its copolymers.

Characterization of the monomer itself, this compound, is confirmed using spectroscopic methods such as 1H-NMR and 13C-NMR. sphinxsai.comymerdigital.com In the 1H-NMR spectrum of NCA, characteristic peaks appear at approximately 1.2-1.9 ppm (cyclohexyl CH2), 3.84 ppm (cyclohexyl methine), 5.59-6.28 ppm (vinyl protons), and 7.27 ppm (N-H proton). sphinxsai.com

Free Radical Polymerization of this compound

Copolymerization Kinetics and Monomer Reactivity Ratio Determination

Copolymerization extends the utility of this compound by combining it with other monomers to tailor the final properties of the polymer. Understanding the kinetics of these reactions is essential for controlling the copolymer structure.

This compound has been successfully copolymerized with a variety of comonomers through free-radical polymerization in a solution. rasayanjournal.co.inresearchgate.net This method allows for good control over the reaction conditions, such as temperature and concentration. Examples of comonomers include n-butyl acrylate (B77674) (BA), 2,4-dichlorophenyl methacrylate (B99206) (DCPMA), 8-quinolinyl acrylate (QA), and 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU). sphinxsai.comymerdigital.comrasayanjournal.co.inresearchgate.net The copolymerization is typically allowed to proceed to a low conversion (less than 10%) to ensure that the monomer feed ratio remains relatively constant, which is a necessary condition for the accurate determination of reactivity ratios. researchgate.net

Azobisisobutyronitrile (AIBN) is a widely used initiator for the free-radical copolymerization of this compound. sphinxsai.comymerdigital.comrasayanjournal.co.inresearchgate.netexpresspolymlett.comresearchgate.net AIBN is an azo-compound that, upon heating, decomposes to eliminate nitrogen gas and generate two 2-cyanoprop-2-yl radicals. chemicalbook.comwikipedia.org This decomposition is characteristic of AIBN and typically occurs at temperatures between 66 °C and 72 °C. These resulting radicals are effective at initiating the polymerization of vinyl monomers. chemicalbook.com AIBN is soluble in many common organic solvents and alcohols, but not in water. wikipedia.org It is considered a safer alternative to other radical initiators like benzoyl peroxide due to a lower risk of explosion. wikipedia.org Before use in polymerization reactions, AIBN is often purified by recrystallization from a solvent like chloroform. rasayanjournal.co.inresearchgate.net

The choice of solvent is critical for solution polymerization as it must dissolve the monomers, the resulting copolymer, and the initiator. Various solvents have been employed for the copolymerization of this compound, depending on the specific comonomer and desired reaction conditions.

Dimethylformamide (DMF): DMF is a common solvent for the copolymerization of this compound (NCA) with comonomers such as n-butyl acrylate (BA) and 7-methacryloyloxy-4-methyl coumarin (MACU). ymerdigital.comresearchgate.netexpresspolymlett.comresearchgate.net It is also used in the synthesis of other copolymers involving different monomers. researchgate.net

Methanol/Water Mixture: A mixture of methanol and water has been used as the solvent system for the copolymerization of NCA with 8-quinolinyl acrylate (QA). sphinxsai.comresearchgate.net This solvent system is also utilized in the synthesis of this compound-based hydrogels. jocpr.comscispace.comymerdigital.com

Toluene: Toluene is mentioned as a suitable solvent for polymerizations initiated by AIBN, such as the copolymerization of styrene (B11656) and maleic anhydride. wikipedia.org

For optimal reaction outcomes, solvents are typically purified by distillation prior to use. rasayanjournal.co.inresearchgate.net

Interactive Data Tables

Table 1: Reactivity Ratios for Copolymerization of this compound (NCA, M₁)

| Comonomer (M₂) | Determination Method | r₁ (NCA) | r₂ | r₁r₂ | Copolymer Type Indicated | Source(s) |

| 2,4-Dichlorophenyl methacrylate (DCPMA) | Fineman-Ross | 0.38 | 1.07 | 0.40 | Random/Alternating tendency | rasayanjournal.co.inresearchgate.net |

| 2,4-Dichlorophenyl methacrylate (DCPMA) | Kelen-Tudos | 0.38 | 1.08 | 0.41 | Random/Alternating tendency | rasayanjournal.co.inresearchgate.net |

| n-Butyl acrylate (BA) | Fineman-Ross | 0.37 | 1.77 | 0.65 | Random | researchgate.netexpresspolymlett.com |

| n-Butyl acrylate (BA) | Kelen-Tudos | 0.38 | 1.77 | 0.67 | Random | researchgate.netexpresspolymlett.com |

| 8-Quinolinylacrylate (QA) | Fineman-Ross | 0.84 | 2.86 | 2.40 | Random | sphinxsai.com |

| 8-Quinolinylacrylate (QA) | Kelen-Tudos | 0.84 | 2.82 | 2.37 | Random | sphinxsai.com |

| 7-methacryloyloxy-4-methyl coumarin (MACU) | Fineman-Ross | 0.71 | 1.55 | 1.10 | Random | ymerdigital.com |

| 7-methacryloyloxy-4-methyl coumarin (MACU) | Kelen-Tudos | 0.73 | 1.51 | 1.10 | Random | ymerdigital.com |

Table 2: Selected Solvents and Conditions for Copolymerization of this compound (NCA)

| Comonomer | Solvent | Initiator | Temperature (°C) | Source(s) |

| n-Butyl acrylate (BA) | Dimethylformamide (DMF) | AIBN | 55 ± 1 | researchgate.netexpresspolymlett.com |

| 7-methacryloyloxy-4-methyl coumarin (MACU) | Dimethylformamide (DMF) | AIBN | Not Specified | ymerdigital.com |

| 8-Quinolinylacrylate (QA) | Methanol/Water | AIBN | 60 | sphinxsai.comresearchgate.net |

| Acrylamide (B121943) (AM) / Sodium Acrylate | Methanol/Water | Ammonium persulfate (APS) | 60 | jocpr.comjocpr.com |

| Acrylamide (AM) / Maleic acid | Methanol/Water | Ammonium persulfate (APS) | 60 | ymerdigital.com |

Use of Azobisisobutyronitrile (AIBN) as Initiator

Determination of Monomer Reactivity Ratios (r1, r2)

Monomer reactivity ratios, r1 and r2, are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other monomer. These ratios are fundamental to predicting copolymer composition and microstructure. The determination of these ratios for this compound (also referred to as NCHA) with various comonomers has been accomplished using several established methods.

Linear graphical methods are widely employed for their simplicity in determining monomer reactivity ratios from experimental data at low conversion. The Fineman-Ross and Kelen-Tudos methods are the most common linear approaches used in the study of this compound copolymerization.

Research has shown the application of these methods in various copolymer systems. For instance, in the free radical copolymerization of this compound (M1) with 2,4-Dichlorophenyl methacrylate (DCPMA, M2), the reactivity ratios were determined using both Fineman-Ross (r1 = 0.38, r2 = 1.07) and Kelen-Tudos (r1 = 0.38, r2 = 1.08) methods. rasayanjournal.co.inresearchgate.net Similarly, when copolymerized with n-butyl acrylate (BA), the Fineman-Ross method yielded r1 = 0.37 and r2 = 1.77, while the Kelen-Tudos method gave r1 = 0.38 and r2 = 1.77. researchgate.netexpresspolymlett.com

In another study involving the copolymerization of NCA with 8-quinolinyl acrylate (QA), the Fineman-Ross method resulted in r1= 0.84 and r2=2.86, and the Kelen-Tudos method provided r1=0.84 and r2=2.82. researchgate.netsphinxsai.com The copolymerization with α-methylstyrene also utilized these linear methods, yielding r1 = 0.08 and r2 = 2.45 by the Fineman-Ross method, and r1 = 0.06 and r2 = 2.43 by the Kelen-Tudos method. tandfonline.com

The table below summarizes the reactivity ratios for this compound (M1) with various comonomers (M2) determined by linear methods.

| Comonomer (M2) | Method | r1 (NCA) | r2 (Comonomer) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenyl methacrylate (DCPMA) | Fineman-Ross | 0.38 | 1.07 | rasayanjournal.co.inresearchgate.net |

| 2,4-Dichlorophenyl methacrylate (DCPMA) | Kelen-Tudos | 0.38 | 1.08 | rasayanjournal.co.inresearchgate.net |

| n-butyl acrylate (BA) | Fineman-Ross | 0.37 | 1.77 | researchgate.netexpresspolymlett.comresearchgate.net |

| n-butyl acrylate (BA) | Kelen-Tudos | 0.38 | 1.77 | researchgate.netexpresspolymlett.comresearchgate.net |

| n-butyl acrylate (BA) | Extended Kelen-Tudos | 0.37 | 1.75 | researchgate.netexpresspolymlett.com |

| 7-methacryloyloxy-4-methyl coumarin (MACU) | Fineman-Ross | 0.71 | 1.55 | ymerdigital.com |

| 7-methacryloyloxy-4-methyl coumarin (MACU) | Kelen-Tudos | 0.73 | 1.51 | ymerdigital.com |

| 8-Quinolinylacrylate (QA) | Fineman-Ross | 0.84 | 2.86 | researchgate.netsphinxsai.com |

| 8-Quinolinylacrylate (QA) | Kelen-Tudos | 0.84 | 2.82 | researchgate.netsphinxsai.com |

| α-Methylstyrene | Fineman-Ross | 0.08 | 2.45 | tandfonline.com |

| α-Methylstyrene | Kelen-Tudos | 0.06 | 2.43 | tandfonline.com |

| Methyl Methacrylate (MMA) on Cellulose (B213188) | Fineman-Ross | 0.128 | 0.657 | cellulosechemtechnol.roresearchgate.net |

| Methyl Methacrylate (MMA) on Cellulose | Kelen-Tudos | 0.114 | 0.682 | cellulosechemtechnol.roresearchgate.net |

While linear methods are straightforward, they can sometimes be sensitive to experimental errors. Non-linear regression methods, which directly fit the copolymer composition equation to the experimental data, are considered more statistically robust, especially when dealing with data at higher conversions. kpi.ua

The copolymerization of this compound (NCHA) and n-butyl acrylate (BA) has been analyzed using such non-linear methods. researchgate.netexpresspolymlett.comexpresspolymlett.com The Tidwell-Mortimer method yielded reactivity ratios of r1 = 0.37 and r2 = 1.76. researchgate.netexpresspolymlett.com The ProCop program, another non-linear method that can account for the effect of conversion, gave values of r1 = 0.36 and r2 = 1.82. researchgate.netexpresspolymlett.comresearchgate.net These values are in close agreement with those obtained from linear methods, providing a high degree of confidence in the determined reactivity ratios for this specific copolymer system.

| Comonomer (M2) | Method | r1 (NCHA) | r2 (Comonomer) | Reference |

|---|---|---|---|---|

| n-butyl acrylate (BA) | Tidwell-Mortimer | 0.37 | 1.76 | researchgate.netexpresspolymlett.comexpresspolymlett.com |

| n-butyl acrylate (BA) | ProCop | 0.36 | 1.82 | researchgate.netexpresspolymlett.comexpresspolymlett.com |

Linear Methods (e.g., Fineman-Ross, Kelen-Tudos)

Calculation of Mean Sequence Lengths in Copolymers

The mean sequence lengths (l1 and l2) of monomer units in a copolymer chain are a direct function of the monomer reactivity ratios and the monomer feed composition. They provide a quantitative measure of the arrangement of monomer units along the polymer backbone. The calculation of these lengths is essential for understanding the microstructure of copolymers containing this compound.

For the copolymer of this compound (NCA) and 2,4-Dichlorophenyl methacrylate (DCPMA), it was observed that the sequence length of DCPMA units increased linearly as its concentration in the feed increased. rasayanjournal.co.in A similar trend was found for the copolymer of NCA and n-butyl acrylate (BA), where the mean sequence length of BA units increased with a higher BA concentration in the initial monomer mixture. researchgate.netexpresspolymlett.com In the copolymerization of NCA with 7-methacryloyloxy-4-methyl coumarin (MACU), the mean sequence lengths also confirmed that MACU units increase in a linear fashion within the polymer chain. ymerdigital.com

The table below illustrates the calculated mean sequence lengths for the copolymerization of this compound (NCHA) with n-butyl acrylate (BA) at different feed compositions, using reactivity ratios of r1=0.36 and r2=1.82. researchgate.net

| Mole % of BA in Feed | Mean Sequence Length of NCHA (l1) | Mean Sequence Length of BA (l2) | Distribution (NCHA:BA) | Reference |

|---|---|---|---|---|

| 80% | 1.09 | 8.26 | 1:8 | researchgate.net |

| 70% | 1.15 | 5.26 | 1:5 | researchgate.net |

| 60% | 1.24 | 3.72 | 1:3 | researchgate.net |

| 50% | 1.36 | 2.82 | 1:2 | researchgate.net |

| 40% | 1.54 | 2.21 | 2:2 | researchgate.net |

| 30% | 1.84 | 1.78 | 1:1 | researchgate.net |

| 20% | 2.44 | 1.45 | 2:1 | researchgate.net |

Evaluation of Alfrey-Price Q and e Parameters

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. The parameter 'Q' represents the general reactivity of a monomer, related to the resonance stabilization of its radical, while 'e' reflects the polarity of the monomer and the resulting radical.

For this compound (NCHA), the Q and e values have been determined from copolymerization experiments. Based on the copolymerization with n-butyl acrylate, the Alfrey-Price parameters for NCHA were calculated to be Q = 0.67 and e = 0.68. researchgate.netexpresspolymlett.comexpresspolymlett.com These values provide a basis for predicting the reactivity of this compound in copolymerizations with other monomers for which Q and e values are known.

Advanced Polymer Architectures Incorporating this compound

Statistical and Random Copolymers

The product of the reactivity ratios (r1r2) provides insight into the distribution of monomer units in a copolymer. When r1r2 is approximately equal to 1, a truly random or ideal copolymer is formed. If r1r2 is less than 1, the copolymer tends toward a more alternating structure, and if it is greater than 1, block-like sequences are more likely. In many cases involving this compound, the resulting copolymers are classified as statistical or random.

For example, the copolymerization of NCA with 2,4-Dichlorophenyl methacrylate (DCPMA) yielded a reactivity ratio product (r1r2) of approximately 0.4, indicating the formation of a random copolymer where DCPMA is more reactive than NCA. rasayanjournal.co.inresearchgate.net In the case of NCA and n-butyl acrylate, the product r1r2 was found to be 0.65, which also points to a random distribution of monomer units. researchgate.net

Conversely, the copolymerization of NCA with 8-quinolinyl acrylate (QA) resulted in an r1r2 product of 2.42, which also indicates the formation of random copolymers. researchgate.netsphinxsai.com Similarly, when copolymerized with 7-methacryloyloxy-4-methyl coumarin (MACU), the product r1r2 was 1.1, suggesting a random distribution of the monomeric units in the copolymer chain. ymerdigital.com These findings demonstrate the versatility of this compound in forming statistical copolymers with a range of other vinyl monomers through free radical polymerization.

Graft Copolymers (e.g., Cellulose-g-NCA)

Graft copolymerization is a method to modify the properties of a polymer by attaching different polymer chains (grafts) onto its backbone. This technique has been successfully applied to cellulose, the most abundant natural polymer, to create novel materials with enhanced characteristics. cellulosechemtechnol.romdpi.comresearchgate.netnih.gov this compound (NCA) has been grafted onto cellulose to create cellulose-g-NCA copolymers. cellulosechemtechnol.rocellulosechemtechnol.ro

One approach to synthesize these graft copolymers is through Atom Transfer Radical Polymerization (ATRP). cellulosechemtechnol.rocellulosechemtechnol.ro This process often begins with the chemical modification of cellulose to introduce an initiator, such as cellulose chloroacetate (B1199739) (Cell.ClAc). cellulosechemtechnol.rocellulosechemtechnol.ro The ATRP of NCA is then initiated from this macroinitiator in the presence of a catalyst system, typically a copper(I) halide and a ligand like 2,2'-bipyridine (B1663995). cellulosechemtechnol.rocellulosechemtechnol.ro The resulting graft copolymers have been characterized using techniques like FT-IR spectroscopy, which shows characteristic amide and ester bands, confirming the grafting of NCA onto the cellulose backbone. cellulosechemtechnol.rocellulosechemtechnol.ro

The properties of the resulting graft copolymers can be tailored by copolymerizing NCA with other monomers. For instance, when NCA is copolymerized with methyl methacrylate (MMA) onto cellulose, the thermal stability of the resulting copolymer is influenced by the monomer composition. cellulosechemtechnol.roresearchgate.net An increase in MMA units tends to enhance thermal stability, while an increase in NCA units may decrease it. cellulosechemtechnol.roresearchgate.net

The table below summarizes the components and methods used in the synthesis of cellulose-g-NCA copolymers.

| Backbone | Monomer(s) | Polymerization Method | Initiator/Catalyst System | Characterization Methods |

| Cellulose | This compound (NCA) | Atom Transfer Radical Polymerization (ATRP) | Cellulose chloroacetate (macroinitiator), Cu(I) Cl/2 ,2'-bipyridine | FT-IR, Elemental Analysis, Thermal Analysis |

| Cellulose | NCA and Methyl Methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | Cellulose chloroacetate (macroinitiator), Cu(I) Cl/2 ,2'-bipyridine | FT-IR, Elemental Analysis, Thermal Analysis |

Crosslinked Polymer Networks: Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. jocpr.com this compound is a monomer used in creating "smart" hydrogels that respond to external stimuli, such as temperature. jocpr.com

The synthesis of hydrogels based on this compound typically involves free-radical polymerization. jocpr.comjocpr.com In this process, NCA and other comonomers are dissolved in a solvent, often a water/methanol mixture, along with a crosslinking agent and a free-radical initiator. jocpr.comjocpr.comrasayanjournal.co.inresearchgate.net The polymerization is commonly initiated by heating the mixture, which causes the thermal decomposition of an initiator like ammonium persulfate (APS) or azobisisobutyronitrile (AIBN). jocpr.comymerdigital.com The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the polymerization. rasayanjournal.co.in The resulting hydrogel's properties, such as its swelling behavior, can be controlled by varying the amounts of the different monomers. jocpr.comjocpr.comresearchgate.net

Crosslinking agents are essential for forming the stable, three-dimensional network of a hydrogel. N,N'-methylenebisacrylamide (MBA) is a frequently used crosslinking agent in the synthesis of NCA-based hydrogels. jocpr.comjocpr.comrasayanjournal.co.inresearchgate.netymerdigital.comnih.gov MBA has two acrylamide groups, allowing it to connect two growing polymer chains, thus creating the crosslinks that make the hydrogel insoluble in water. The concentration of the crosslinking agent directly impacts the hydrogel's properties. A higher concentration of MBA leads to a more densely crosslinked network, which in turn reduces the swelling capacity of the hydrogel.

To impart new functionalities, nanoparticles can be incorporated into hydrogel networks. Gold nanoparticles (AuNPs) have been integrated into poly(this compound) (PNCA) hydrogels to create nanocomposite materials. nih.govresearchgate.networldwidejournals.comymerdigital.com A common method for this is the in situ synthesis of AuNPs within the hydrogel matrix. nih.govresearchgate.networldwidejournals.comrsc.orgresearchgate.net This can be achieved by first synthesizing the hydrogel and then soaking it in a solution containing a gold salt, such as HAuCl4. rsc.org A reducing agent is then introduced to form AuNPs within the hydrogel network. researchgate.net The resulting nanocomposite hydrogels can exhibit the characteristic ruby-red color of gold nanoparticles and may possess enhanced catalytic or antimicrobial properties. rsc.orgnih.gov The hydrogel network itself can act as a stabilizing agent for the nanoparticles, preventing their aggregation. researchgate.net

The table below provides an example of the components used in the synthesis of NCA-based gold nanocomposite hydrogels.

| Hydrogel Matrix | Nanoparticle | Synthesis Method | Precursor | Reducing/Stabilizing Agent |

| Poly(this compound-co-acrylamide/sodium 2-acrylamido-2-methyl propanesulfonate) | Gold (Au) | In situ polymerization | Gold nanoparticles | - |

| Poly(this compound-co-acrylamide/sodium acrylate) | Gold (Au) | In situ polymerization | HAuCl4 | Trisodium citrate |

Double-network (DN) hydrogels are known for their exceptional mechanical strength and toughness compared to conventional single-network hydrogels. rsc.orguakron.eduresearchgate.netmdpi.com These materials consist of two interpenetrating polymer networks. researchgate.net Typically, the first network is rigid and highly crosslinked, while the second is flexible and loosely crosslinked. uakron.edu

NCA has been incorporated into the second network of DN hydrogels. For example, a DN hydrogel can be prepared by first synthesizing a crosslinked network of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS). nih.govresearchgate.netmdpi.com This first network is then swollen in a solution containing NCA monomers, a crosslinking agent like MBA, and a polymerization initiator. researchgate.net The subsequent polymerization of NCA forms the second network, resulting in a tough PAMPS/PNCA DN hydrogel. researchgate.net The unique structure of DN hydrogels allows for effective energy dissipation under stress, leading to their enhanced mechanical properties. mdpi.com

Gold Nanocomposite Hydrogels

Controlled/Living Radical Polymerization of this compound

Controlled/living radical polymerization (CLRP) techniques provide a high degree of control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. scispace.comnih.govfrontiersin.org One of the most prominent CLRP methods used for NCA is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgscispace.com

RAFT polymerization of NCA is typically conducted in a suitable solvent with a specific RAFT agent (a chain transfer agent), an initiator (like V-50), and the NCA monomer. beilstein-journals.orgbeilstein-journals.org This method allows for the synthesis of poly(this compound) (PNCA) with predictable molecular weights and low polydispersity. beilstein-journals.org The ability to control the polymer structure so precisely is advantageous for creating advanced materials, such as block copolymers that can self-assemble into well-defined nanostructures for various applications. beilstein-journals.org

The table below details a typical system for the RAFT polymerization of NCA.

| Monomer(s) | Polymerization Method | Initiator | Chain Transfer Agent (CTA) | Solvent |

| N-isopropylacrylamide, Sodium methacrylate, this compound | RAFT | V-50 | S,S'-Bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate | Methanol |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization stands out as a versatile method for synthesizing polymers with well-defined structures from a wide range of monomers, including acrylamides. beilstein-journals.org This technique has been successfully employed to create copolymers of this compound with other functional monomers.

In one study, this compound was copolymerized with N-isopropylacrylamide (NIPAM) and a bisphosphonate-containing monomer to create linear polymers with a strong affinity for specific proteins. beilstein-journals.org The polymerization was conducted in methanol at 60°C for 48 hours. The reaction utilized the chain transfer agent (CTA) 2-(((butylthio)carbonothioyl)thio)propanoic acid (CTA 8) and the azo initiator 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50). beilstein-journals.org The molar ratio of initiator to CTA was maintained at 3, with the concentrations adjusted to target specific molecular weights. beilstein-journals.org This approach yielded water-soluble copolymers with narrow polydispersities and near-quantitative conversion. beilstein-journals.org

Another advanced application of RAFT is the photoinduced electron/energy transfer-reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization. This method was used to prepare a library of glycopolymers by copolymerizing this compound (CyHexAAm) with galactose acrylamide (GalAAm) and acrylamide (AAm). acs.org The polymerizations were carried out in dimethyl sulfoxide (B87167) (DMSO) in the presence of the RAFT agent methyl 2-(butylthiocarbonothioylthio)propanoate (MCEBTTC) and the photocatalyst zinc(II)tetraphenylporphyrin (ZnTPP). acs.org The monomer, RAFT agent, and photocatalyst were mixed at a ratio of 100:1:0.02, with a total monomer concentration of 0.5 M. acs.org This light-induced method proceeded under ambient conditions and produced a diverse set of glycopolymers with relatively narrow molecular weight distributions (Mw/Mn < 1.60). acs.org

Statistical copolymers of methacrylamide (B166291) (MAAm) and this compound (NchAAm) have also been synthesized via RAFT polymerization. acs.org These polymerizations were performed in DMSO at 70°C overnight, using 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CMDT) as the CTA and azobisisobutyronitrile (AIBN) as the initiator. acs.org The resulting copolymers were purified by precipitation in methanol and subsequent dialysis against water. acs.org

Table 1: RAFT Polymerization Conditions for this compound Copolymers

| Comonomers | CTA | Initiator/Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| N-isopropylacrylamide, bisphosphonate monomer | CTA 8 | V-50 | Methanol | 60°C | 48 h |

| Galactose acrylamide, Acrylamide | MCEBTTC | ZnTPP (photocatalyst) | DMSO | Ambient | - |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for creating well-controlled polymer architectures. It has been particularly useful for grafting polymers from surfaces and natural backbones like cellulose.

The graft copolymerization of this compound (NCA) and methyl methacrylate (MMA) from cellulose has been demonstrated using ATRP. cellulosechemtechnol.roresearchgate.net In this process, a cellulose chloroacetate (Cell.ClAc) macroinitiator was used to initiate the polymerization in the presence of a copper(I) chloride (Cu(I)Cl) and 2,2'-bipyridine ligand catalytic system. cellulosechemtechnol.roresearchgate.net The reaction was carried out in dimethylformamide (DMF) at a temperature of 130°C. cellulosechemtechnol.roresearchgate.net The resulting graft copolymers, Cell-g-(NCA-co-MMA), were characterized to understand the influence of the monomer feed composition on the final polymer structure. cellulosechemtechnol.roresearchgate.net

The reactivity ratios for the ATRP of NCA (r1) and MMA (r2) in this system were determined using various linearization methods. The values were found to be in the range of 0.004–0.128 for r1 and 0.657–0.907 for r2, with the product of the reactivity ratios (r1.r2) being close to zero. researchgate.net This indicates a tendency towards the formation of a copolymer with a more alternating or block-like structure rather than a random distribution of monomer units.

Further research has also involved the grafting of this compound (referred to as NCHA) onto pulverized cellulose via ATRP. cellulosechemtechnol.ro This was achieved by first preparing a cellulose chloroacetate macroinitiator. The grafting reaction was then conducted in DMF at 130°C for 24 hours using a CuCl/2,2'-bipyridine catalytic system. cellulosechemtechnol.ro

Table 2: ATRP Graft Copolymerization of this compound

| Backbone/Macroinitiator | Comonomer | Catalytic System | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Cellulose Chloroacetate | Methyl Methacrylate | Cu(I)Cl / 2,2'-Bipyridine | DMF | 130°C | 24 h cellulosechemtechnol.ro |

Synthesis of Well-Defined Macromolecular Structures

The use of controlled polymerization techniques like RAFT and ATRP enables the synthesis of a variety of well-defined macromolecular structures containing this compound. These methods provide control over molecular weight, polydispersity, and polymer architecture.

Graft Copolymers: As detailed in the ATRP section, this compound has been successfully grafted from a cellulose backbone. cellulosechemtechnol.roresearchgate.netcellulosechemtechnol.ro This "grafting from" approach, initiated from a cellulose macroinitiator, results in the formation of cellulose-graft-poly(this compound-co-methyl methacrylate) copolymers. cellulosechemtechnol.roresearchgate.net These materials combine the properties of the natural cellulose backbone with the synthetic grafted chains.

Statistical Copolymers: RAFT polymerization has been utilized to synthesize statistical copolymers of this compound and methacrylamide. acs.org The resulting P(MAAm-stat-NchAAm) copolymers exhibit properties that are an average of the constituent monomers, depending on their relative incorporation.

Block Copolymers: While not explicitly detailed in the provided search results for this compound, both RAFT and ATRP are well-established methods for synthesizing block copolymers. This architecture consists of two or more distinct polymer chains linked together. The sequential addition of different monomers allows for the creation of diblock, triblock, and multiblock copolymers with unique phase behaviors and properties. The ability to control the polymerization of NCA via RAFT and ATRP suggests its potential for inclusion in such block copolymer structures.

The synthesis of these well-defined structures is crucial for tailoring the properties of the final material for specific applications, ranging from biomaterials to advanced coatings.

Advanced Spectroscopic and Morphological Characterization of N Cyclohexylacrylamide Based Materials

Molecular Structure Elucidation and Compositional Analysis

The determination of the molecular structure and the analysis of the composition of N-cyclohexylacrylamide-based materials are foundational for understanding their properties and performance. High-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, are instrumental in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is used to identify the carbon-hydrogen framework and the local environment of atoms within the molecule.

Proton NMR (¹H-NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the analysis of the this compound monomer, distinct peaks corresponding to different proton environments are observed. The vinyl protons of the acrylamide (B121943) group typically appear in the downfield region of the spectrum, between 5.5 and 6.3 ppm. worldwidejournals.comsphinxsai.com The proton attached to the nitrogen (N-H) of the amide group is often observed as a singlet around 7.27-7.3 ppm. worldwidejournals.comsphinxsai.comresearchgate.net The methine proton on the cyclohexyl ring, adjacent to the nitrogen, gives a signal at approximately 3.72-3.84 ppm. worldwidejournals.comsphinxsai.comresearchgate.net The multiple protons of the cyclohexyl ring's CH₂ groups produce complex signals in the upfield region, generally between 1.2 and 2.02 ppm. worldwidejournals.comsphinxsai.comresearchgate.net

Table 1: ¹H-NMR Chemical Shift Assignments for this compound Monomer

| Proton Type | Chemical Shift (δ) in ppm | Reference |

| N-H (Amide) | 7.27 - 7.3 | worldwidejournals.comsphinxsai.comresearchgate.net |

| =CH₂ & -CH= (Vinyl) | 5.38 - 6.28 | worldwidejournals.comsphinxsai.comresearchgate.net |

| -CH- (Cyclohexyl Methine) | 3.72 - 3.84 | worldwidejournals.comsphinxsai.comresearchgate.net |

| -CH₂- (Cyclohexyl) | 1.2 - 2.02 | worldwidejournals.comsphinxsai.comresearchgate.net |

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. For the this compound monomer, the carbonyl carbon (C=O) of the amide group shows a characteristic peak in the downfield region at approximately 164.80 ppm. worldwidejournals.comsphinxsai.com The two carbons of the vinyl group are observed at around 132.93 ppm and 122.82 ppm. worldwidejournals.comsphinxsai.com The C1 carbon of the cyclohexyl ring (the one bonded to the nitrogen) appears at about 49.82 ppm. worldwidejournals.comsphinxsai.com The other carbons of the cyclohexyl ring (C2, C3, C4) have signals at approximately 32.84 ppm, 26.19 ppm, and 26.17 ppm, respectively. worldwidejournals.comsphinxsai.com

Table 2: ¹³C-NMR Chemical Shift Assignments for this compound Monomer

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

| C=O (Amide) | 164.80 | worldwidejournals.comsphinxsai.com |

| CH₂=C H- (Vinyl) | 132.93 | worldwidejournals.comsphinxsai.com |

| C H₂=CH- (Vinyl) | 122.82 | worldwidejournals.comsphinxsai.com |

| C1 (Cyclohexyl) | 49.82 | worldwidejournals.comsphinxsai.com |

| C2 (Cyclohexyl) | 32.84 | worldwidejournals.comsphinxsai.com |

| C3 (Cyclohexyl) | 26.19 | worldwidejournals.comsphinxsai.com |

| C4 (Cyclohexyl) | 26.17 | worldwidejournals.comsphinxsai.com |

Proton Nuclear Magnetic Resonance (1H-NMR)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and general Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR spectroscopy is a high-resolution technique used to identify characteristic functional groups in this compound and its polymers. In hydrogels and copolymers containing NCA, a broad absorption peak corresponding to the N-H stretching vibration is typically observed in the range of 3288 cm⁻¹ to 3430 cm⁻¹. worldwidejournals.comresearchgate.netymerdigital.com The C-H stretching of the polymer backbone and cyclohexyl group can be seen around 2950 cm⁻¹. ymerdigital.com A very prominent peak for the amide I band (mainly C=O stretching) is found between 1648 cm⁻¹ and 1662 cm⁻¹. worldwidejournals.comresearchgate.netymerdigital.com The amide II band, which arises from N-H bending and C-N stretching, appears at approximately 1536 cm⁻¹. researchgate.net Other observed peaks include the C-C stretching of the NCA unit around 1500 cm⁻¹ and the C-N stretching of the amide at about 1386 cm⁻¹. worldwidejournals.com

Table 3: Characteristic FTIR Absorption Bands for this compound-Based Materials

| Vibrational Mode | Wavenumber (cm⁻¹) | Material Context | Reference |

| N-H Stretch | 3288 - 3430 | Poly(NCA), Hydrogels | worldwidejournals.comresearchgate.netymerdigital.com |

| C-H Stretch | ~2950 | Polymer Backbone | ymerdigital.com |

| C=O Stretch (Amide I) | 1648 - 1662 | Poly(NCA), Hydrogels | worldwidejournals.comresearchgate.netymerdigital.comcellulosechemtechnol.ro |

| N-H Bend (Amide II) | ~1536 | Poly(NCA) | researchgate.net |

| C-C Stretch | ~1500 | NCA in Nanocomposite | worldwidejournals.com |

| C-N Stretch | ~1386 | Amide in Nanocomposite | worldwidejournals.com |

Infrared (IR) spectroscopy confirms the formation of monomers and the presence of key functional groups in polymers. For monomers related to this compound, IR analysis can confirm the presence of the olefinic C=C stretching vibration and the C=O of the amide group. sphinxsai.com While modern research predominantly utilizes the more sensitive and rapid FTIR technique, basic IR spectroscopy remains a valid method for fundamental characterization. nih.gov The data obtained from IR spectroscopy are consistent with those from FTIR, identifying the principal functional groups based on their characteristic absorption frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

Morphological and Microstructural Analysis

The surface and internal structure of this compound-based materials are key determinants of their physical properties and performance. Techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM) are employed to elucidate these characteristics at micro and nano levels.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. In the study of this compound-based hydrogels and copolymers, SEM reveals detailed microstructural features.

Hydrogels synthesized from this compound, often in combination with other monomers like acrylamide and functional monomers such as sodium acrylate (B77674) or maleic acid, exhibit distinct morphologies under SEM. For instance, Poly(NCA-co-AM/AcNa) hydrogels present a porous and well-type structure. researchgate.net Similarly, hydrogels containing maleic acid also show a porous morphology. researchgate.net The introduction of sodium 2-acrylamido-2-methyl-1-propanesulfonate (AMPSNa) results in a layered structure. researchgate.net Other studies describe the morphology of this compound-based hydrogels as sponge-like. nih.gov, bruker-nano.jp

When nanoparticles are incorporated, SEM analysis confirms their distribution within the polymer matrix. Gold nanocomposite hydrogels, for example, show spherical gold nanoparticles (GNPs) distributed uniformly throughout the polymer structure. uakron.edu SEM is also used to characterize composite films, such as those made of Polymethyl methacrylate (B99206) (PMMA) and polyaniline (PANF-HCl) nanofibers, providing critical information on the material's microstructure. acs.org These morphological details are critical as they influence properties like swelling behavior and the material's capacity for loading and releasing substances.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. Analysis of this compound-based polymers and hydrogels by XRD consistently indicates a predominantly amorphous nature.

Hydrogels such as Poly(NCA-co-AM/Maleic acid) show broad peaks in their XRD patterns, which is characteristic of amorphous materials with some degree of low-level crystallinity. researchgate.net Specifically, two broad peaks have been observed at 2θ values of approximately 20° and 42°. researchgate.net This amorphous character is also reported for hydrogels containing 3-(Methacryloylaminopropyl) trimethylammonium chloride and for gold nanocomposite hydrogels. nih.gov, bruker-nano.jp, uakron.edu

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional surface topography at the nanoscale. nih.gov It functions by scanning a sharp tip over the sample surface, allowing for the characterization of not just topography but also other physical properties like mechanical and adhesive forces. nih.gov, researchgate.net Unlike SEM, AFM can be performed in air or liquid, which is particularly useful for studying hydrogels in their hydrated state. nih.gov

While extensively used for various polymers and hydrogels to map surface roughness, elastic moduli, and other nanomechanical properties, specific research detailing the AFM analysis of this compound-based materials is not extensively covered in the reviewed literature. researchgate.net, mdpi.com However, the principles of AFM are highly applicable. For instance, AFM-based nanoindentation could be used to measure the elastic modulus of this compound hydrogels, providing crucial data for applications where mechanical properties are critical. researchgate.net The technique can distinguish regions with different material properties, which would be valuable for analyzing composite materials containing this compound., researchgate.net

X-ray Diffraction (XRD)

Thermal Transition and Stability Studies

The thermal properties of this compound-based materials are critical for determining their processing parameters and operational limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing key data on thermal stability and decomposition profiles. For copolymers of this compound, TGA reveals how stability is influenced by the comonomer type and content.

Studies on copolymers of NCA with 8-Quinolinylacrylate (8QA) show that the thermal stability of the copolymer decreases as the mole percentage of 8QA increases., Conversely, for copolymers with 2,4-Dichlorophenyl methacrylate (DCPMA) and methyl methacrylate (MMA), thermal stability increases with a higher content of the comonomer. mdpi.com, Graft copolymers of NCA onto cellulose (B213188) have been found to have lower thermal stability compared to the original cellulose. mdpi.com,

TGA curves for NCA-based copolymers typically show multi-stage decomposition. For instance, copolymers with 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU) and 2,4-dicholorophenyl acrylate (2,4-DCPA) exhibit two or three distinct decomposition stages, which are attributed to the loss of moisture, scission of side-chain groups, and finally, the degradation of the main polymer backbone., Hydrogels based on NCA also show multi-stage decomposition and have been reported to be stable up to 270°C. nih.gov, bruker-nano.jp

The following table summarizes TGA findings for various this compound copolymers.

| Copolymer System | Observation | Decomposition Stages | Reference |

| Poly(NCA-co-8QA) | Stability decreases with increasing 8QA content. | - | , |

| Poly(NCA-co-MACU) | Three-stage decomposition observed. | 1. Partial degradation of amide group. 2. Decarboxylation/side-chain reactions. 3. Main-chain degradation. | |

| Poly(NCA-co-2,4-DCPA) | Double-stage decomposition. | 1. Scission of ester/amide linkages (200-390°C). 2. Main chain degradation (390-480°C). | |

| Cell-g-(NCA-co-MMA) | Stability increases with increasing MMA content. | Initial decomposition temperatures range from 221°C to 250°C. | mdpi.com |

| Poly(NCA-co-DCPMA) | Stability increases with increasing DCPMA content. | Decomposition occurs in the range of 150-600°C. |

NCA: this compound, 8QA: 8-Quinolinylacrylate, MACU: 7-methacryloyloxy-4-methyl coumarin, 2,4-DCPA: 2,4-dicholorophenyl acrylate, MMA: Methyl methacrylate, DCPMA: 2,4-Dichlorophenyl methacrylate, Cell-g: Cellulose grafted.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

The homopolymer of this compound, poly(this compound), has a reported glass transition temperature of 79.2°C., When NCA is copolymerized with other monomers, the Tg of the resulting material is altered. For copolymers of NCA with 8-Quinolinylacrylate (8QA), 7-methacryloyloxy-4-methyl coumarin (MACU), and 2,4-dicholorophenyl acrylate (2,4-DCPA), the Tg is observed to increase as the proportion of the comonomer in the polymer chain increases.,, This increase in Tg is generally attributed to a reduction in the segmental mobility of the polymer chains due to the incorporation of the bulkier comonomer units.,,

The table below presents the glass transition temperatures for poly(this compound) and several of its copolymers.

| Polymer/Copolymer | Mole Fraction of Comonomer in Feed | Glass Transition Temperature (Tg) in °C | Reference |

| Poly(this compound) | - | 79.2 | , |

| Poly(NCA-co-8QA) | 0.3 | 82.5 | |

| Poly(NCA-co-8QA) | 0.5 | 86.8 | |

| Poly(NCA-co-8QA) | 0.7 | 94.6 | |

| Poly(NCA-co-2,4-DCPA) | 0.3 | 76.68 | |

| Poly(NCA-co-MACU) | - | Higher than homopolymer of NCA |

NCA: this compound, 8QA: 8-Quinolinylacrylate, 2,4-DCPA: 2,4-dicholorophenyl acrylate, MACU: 7-methacryloyloxy-4-methyl coumarin.

Thermogravimetric Analysis (TGA)

Solution and Bulk Property Characterization

The comprehensive characterization of this compound-based materials involves evaluating their properties in both bulk (solid) and solution phases. This allows for a thorough understanding of their potential applications, from adsorbent materials to sophisticated solution-based systems.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of a material by measuring the physical adsorption of a gas, typically nitrogen, on its surface. catalysis.blogupi.edu This analysis provides valuable information about the porosity and surface characteristics of materials, which are crucial for applications such as catalysis and adsorption. catalysis.blogresearchgate.net

In a study of a novel adsorbent, poly(this compound-co-divinylbenzene-co-N-vinylimidazole), or poly(NCA-co-DVB-co-VIM), BET analysis was employed to characterize its surface properties. acs.org The analysis was conducted using ultrapure nitrogen adsorption at 77 K. acs.org The results indicated that the adsorbent possesses a significant specific surface area, which is a key factor in its ability to remove substances like the synthetic dye tartrazine (B75150) from aqueous solutions. acs.orgconsensus.app The findings from the BET measurements concluded that the material has a sufficient surface area for effective adsorption processes. acs.org

The key textural properties determined for the poly(NCA-co-DVB-co-VIM) adsorbent are summarized in the table below. acs.org

Table 1: BET Surface Area and Porosity Data for Poly(NCA-co-DVB-co-VIM)

| Parameter | Value | Unit |

|---|---|---|

| Specific Surface Area | 8.82 | m²/g |

| Average Pore Size | 2.34 | nm |

| Pore Volume | 0.0103 | cm³/g |

Data sourced from a study on a poly(this compound-co-divinylbenzene-co-N-vinylimidazole) adsorbent. acs.org

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides insight into the surface charge of a material in a particular medium. It is a critical parameter for understanding the stability of colloidal dispersions and the interaction of a material's surface with its environment.

The surface charge characteristics of poly(this compound-co-divinylbenzene-co-VIM) were investigated through zeta potential analysis. acs.org This analysis is particularly important for adsorption applications, as the surface charge of the adsorbent influences its interaction with charged adsorbate molecules. The study of the poly(NCA-co-DVB-co-VIM) adsorbent explored the effect of pH on its surface charge to determine the optimal conditions for adsorption. acs.org The optimal pH for the adsorption of tartrazine dye was found to be 2.0, indicating that the surface charge of the polymer is most favorable for binding the anionic dye under acidic conditions. acs.org Research also indicates that for related hydrogels, the solution pH and the concentration of background salt can significantly influence the electric potential at the surface. researchgate.net

Small-Angle Neutron Scattering (SANS) for Solution Behavior

A SANS study was conducted on copolymers of poly((methylacrylamide)-stat-(this compound)) (poly(MAAm-stat-NchAAm)) in heavy water to investigate their thermoresponsive phase transition. acs.org These copolymers exhibit a lower critical solution temperature (LCST), undergoing a coil-to-globule transition as the temperature is increased above a certain point. acs.org

The SANS experiments were performed on the D11 instrument at the Institut Laue-Langevin (ILL) in Grenoble, France, using neutrons with a wavelength of 0.5 nm. acs.org The study examined two different molecular weight copolymers (15,000 g/mol and 26,000 g/mol ) at various concentrations, both below and above their cloud point temperatures. acs.org The data revealed that below the transition temperature, the polymers exist as individual coils. Above the transition temperature, the scattering data indicated the formation of larger, dense aggregates resulting from the collapse of the polymer chains. acs.org This study demonstrates the utility of SANS in elucidating complex inter- and intrachain interactions that govern the solution behavior of this compound-based copolymers. acs.org

Electrical Resistance Measurements

The electrical properties of this compound (NCA) itself have been a subject of investigation to determine its potential in electronic and optoelectronic applications. bibliotekanauki.pl The temperature-dependent electrical resistance of a pure NCA sample was measured using a four-point probe technique. bibliotekanauki.pl

This investigation revealed a distinct relationship between temperature and electrical resistance, which is characteristic of semiconductor materials. Specifically, the electrical resistance of the NCA molecule was found to decrease as the temperature increased. This behavior is a hallmark of semiconductors, as the thermal energy allows more charge carriers to move into the conduction band, thereby increasing conductivity (and decreasing resistance). bibliotekanauki.pl

Theoretical and Computational Investigations of N Cyclohexylacrylamide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations for N-cyclohexylacrylamide have been employed to elucidate its structural, electronic, and optical properties. These computational methods allow for the modeling of the molecule in various environments, such as in the gas phase or in different solvents, providing insights that are crucial for predicting its behavior and potential applications. bibliotekanauki.pl

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, particularly using the B3LYP exchange-correlation functional with the 6-311++G(d,p) basis set, have been successfully applied. bibliotekanauki.pl These calculations are instrumental in determining the molecule's optimized geometry, electronic properties, and optical characteristics. bibliotekanauki.plahievran.edu.tr

Researchers have used DFT to study this compound in different solvent environments, such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), to understand how its properties change with solvent polarity. bibliotekanauki.pl The results from these theoretical calculations have shown good agreement with experimental data, confirming that this compound is a semiconductor material suitable for applications in optoelectronics. bibliotekanauki.pl DFT is also used to calculate a range of molecular properties, including vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential maps, which together provide a comprehensive profile of the molecule's reactivity and stability. researchgate.netresearchgate.net

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. pku.edu.cniphysics.sa While DFT includes some measure of electron correlation, HF is a mean-field theory that does not.

In the study of molecules structurally similar to this compound, such as N-cyclohexylmethacrylamide (NCMA), both HF and DFT methods have been utilized. researchgate.net For NCMA, calculations were performed using the 3-21G* basis set to investigate molecular structure, vibrational frequencies, and other properties. The results from both HF and DFT computations were then compared with experimental data to assess the accuracy of each theoretical approach. researchgate.net Such comparative studies are valuable for understanding the strengths and limitations of different computational methods in modeling acrylamide-based compounds.

A crucial step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. irjweb.com This process yields precise information about bond lengths, bond angles, and dihedral angles. For this compound and related molecules, theoretical geometries are calculated using methods like DFT and then often compared with experimental data, for example from X-ray crystallography, to validate the computational model. physchemres.org

The optimized structure provides the foundation for all other theoretical calculations, including vibrational and electronic properties. irjweb.com Discrepancies between calculated and experimental values are typically small but can offer insights into intermolecular interactions in the solid state that are not present in the gas-phase calculations. physchemres.org

Below is a representative table of the types of geometric parameters obtained from DFT calculations for a molecule like this compound.

Table 1: Representative Optimized Geometric Parameters for this compound This table illustrates typical data obtained from DFT calculations. Exact values may vary based on the specific computational method and basis set used.

| Parameter | Atoms Involved | Bond Length (Å) | Parameter | Atoms Involved | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | ~1.23 | Bond Angle | O=C–N | ~123.5 |

| Bond Length | C–N | ~1.36 | Bond Angle | C–N–H | ~120.0 |

| Bond Length | N–C(cyclo) | ~1.47 | Bond Angle | C–C=C | ~122.0 |

| Bond Length | C=C | ~1.34 | Bond Angle | H–C=C | ~121.0 |

| Bond Length | C–C(cyclo) | ~1.54 | Bond Angle | C–C–C (cyclo) | ~111.0 |

Theoretical vibrational analysis is performed to predict the infrared and Raman spectra of a molecule. gaussian.com By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be determined. gaussian.com For this analysis to be valid, it must be conducted on a geometry that has been optimized at the same level of theory. gaussian.com

For this compound and its analogs, calculated vibrational frequencies using DFT or HF methods are compared with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This comparison helps in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O amide stretches, and vibrations of the cyclohexyl ring. A good correlation between theoretical and experimental spectra confirms the optimized molecular structure and provides confidence in the computational model. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ossila.comresearchgate.net The difference between these energies is the HOMO-LUMO energy gap (E_gap), a critical parameter for determining molecular stability and conductivity. bibliotekanauki.plajchem-a.com

For this compound, FMO analysis has been performed using DFT (B3LYP/6-311++G(d,p)). bibliotekanauki.pl The HOMO orbitals were found to be primarily located on the acrylamide (B121943) group, while the LUMO orbitals were concentrated on the cyclohexyl group. bibliotekanauki.pl The calculated energy gap of 4.66 eV in the gas phase indicates that this compound is a semiconductor material. bibliotekanauki.pl The energy gap was also calculated in different solvents, showing a slight decrease in value, which is consistent with experimental observations. bibliotekanauki.pl

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Data obtained from DFT/B3LYP/6-311++G(d,p) calculations. bibliotekanauki.pl

| Phase/Solvent | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_gap) (eV) |

|---|---|---|---|

| Gas Phase | - | - | 4.66 |

| Acetonitrile (ACN) | - | - | 4.21 |

| Dimethylformamide (DMF) | - | - | 4.21 |

| Dimethyl Sulfoxide (DMSO) | - | - | 4.22 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites within a molecule. uni-muenchen.demdpi.com An MEP map displays the electrostatic potential on the surface of a molecule, typically defined by a constant electron density. uni-muenchen.de The map is color-coded to indicate different potential values: red regions signify the most negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent the most positive potential (electron-deficient areas, prone to nucleophilic attack). ajchem-a.comresearchgate.netresearchgate.net

For molecules like this compound, MEP analysis can identify the likely sites for chemical reactions. researchgate.net The electron-rich oxygen atom of the carbonyl group and the nitrogen atom would be expected to show negative potential (red or yellow), making them sites for electrophilic attack. Conversely, the hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), identifying it as a potential site for nucleophilic interaction or hydrogen bonding. researchgate.net This analysis provides a robust framework for understanding the molecule's interaction with other chemical species. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to understand the stability and dynamics of this compound when interacting with protein targets. A notable study focused on the complex of NCA with Death-associated protein kinase 1 (DAPK1), a protein implicated in cancer progression. jst.go.jpresearchgate.net

In this research, the DAPK1-NCA complex was subjected to a 50-nanosecond MD simulation to analyze its conformational stability. jst.go.jp Key parameters such as the root mean square deviation (RMSD) of the protein and ligand were calculated. The RMSD values for the DAPK1 protein and the DAPK1-NCA complex were analyzed to assess the stability of the complex over the simulation time. jst.go.jpresearchgate.net Generally, a stable RMSD plot suggests that the ligand remains bound in the protein's active site without significant conformational changes, indicating a stable interaction.

In Silico Studies for Functional Predictions

Computational studies have been instrumental in predicting the functional roles of this compound, particularly its potential as an inhibitor of proteins relevant to cancer. These investigations primarily involve molecular docking simulations and the development of structure-activity relationship models.

Molecular Docking Simulations with Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to study the interaction of this compound with various proteins, particularly those involved in cancer pathways. nih.govnih.gov The three-dimensional structure of NCA for these simulations is typically optimized using methods like the Gaussian software. nih.govnih.gov

This compound has been investigated for its potential to interact with anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family. These proteins are crucial regulators of apoptosis (programmed cell death), and their over-expression is a hallmark of many cancers. The in silico docking studies have explored the binding of NCA to BCL-2, BCL-W, and Mcl-1. nih.govnih.gov

The results from these docking studies, including the calculated binding energies and the specific amino acid residues involved in the interactions, are summarized in the table below. A more negative binding energy generally indicates a more favorable interaction.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interaction |

| BCL-2 | -6.0 | Not specified in detail | Yes (Residue not specified) nih.gov |

| BCL-W | -6.4 | Not specified in detail | Yes (Residue not specified) nih.gov |

| Mcl-1 | -5.7 | Not specified in detail | No hydrogen bond observed nih.gov |

It is noteworthy that while NCA showed favorable binding energies with these proteins, a related study on a similar compound, N-cyclohexylmethacrylamide (NCMA), concluded that it was not effective against anti-apoptotic proteins. sci-hub.se

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer. This compound has been docked against a panel of cancer-related kinases to predict its inhibitory potential. nih.govnih.govresearchgate.net

The docking simulations have provided insights into the binding modes and affinities of NCA with these kinases. The key findings, including binding energies and interacting amino acid residues, are detailed in the table below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (involved in H-bonds) |

| AKT | -5.9 | Tyr 326, Lys 297, Arg 273 nih.gov |

| BRAF | -6.0 | Thr 529 nih.gov |

| CDK2 | -5.8 | Lys 33 nih.gov |

| CDK6 | -5.4 | No hydrogen bond observed nih.gov |

| DAPK1 | Not specified in detail | Not specified in detail |

| VEGFR | -6.8 | Lys 868 nih.gov |

| EGFR | -6.5 | Phe 832 nih.gov |

| PARP1 | -6.6 | Gly 863, Ser 804, Tyr 898 nih.gov |

These in silico results suggest that this compound has the potential to inhibit a range of cancer-related proteins, which could form the basis for developing new therapeutic agents. nih.govnih.gov

Interaction with Anti-apoptotic Proteins (e.g., BCL-2, BCL-W, MCl-1)

Structural-Biological Activity Relationship Modeling

While comprehensive Quantitative Structure-Activity Relationship (QSAR) studies specifically for a series of this compound derivatives are not extensively documented in the reviewed literature, the existing research provides a foundation for understanding its structural-biological activity relationship.

Studies on this compound have concluded that while the molecule shows some interaction with cancer-related proteins, it may not be as potent as existing anticancer drugs. nih.gov However, it is suggested that this compound has a high potential to be a lead compound for the development of more active substances through chemical modifications. nih.govnih.gov

The general principles of structure-activity relationships for acrylamide derivatives suggest that substitutions on the acrylamide core can significantly influence their biological activity. jst.go.jpnih.govacs.org For instance, modifications to the N-substituent (the cyclohexyl group in this case) or at the alpha and beta positions of the acrylamide moiety can alter the compound's reactivity, selectivity, and binding affinity for its targets. nih.gov The cyclohexyl group in NCA is noted to make a significant contribution to its electronic band structure. bibliotekanauki.pl Future research could focus on synthesizing and evaluating derivatives of this compound to establish a detailed SAR and optimize its potential as a therapeutic agent.

Functional Material Applications of N Cyclohexylacrylamide Based Polymers and Copolymers

Design of Stimuli-Responsive Polymeric Systems

Polymers based on N-cyclohexylacrylamide (NCA) are notable for their role in creating stimuli-responsive materials. These "smart" polymers can undergo significant changes in their properties in response to external environmental triggers such as temperature, pH, and ionic strength. This responsiveness is primarily due to the presence of the bulky, hydrophobic cyclohexyl group and the ability to copolymerize NCA with various functional monomers, allowing for precise tuning of the material's behavior.

Thermosensitive Polymers and Hydrogels

This compound is a key monomer in the synthesis of thermosensitive polymers and hydrogels. researchgate.net These materials exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). Copolymers of NCA with more hydrophilic monomers like acrylamide (B121943) can be designed to have a distinct response to temperature changes. researchgate.netuni-bayreuth.de For instance, copolymers of methacrylamide (B166291) and this compound can display a shift from UCST- to LCST-type behavior based on the variation in comonomer composition. researchgate.netuni-bayreuth.de This thermosensitivity is critical for their application in various advanced fields.

The swelling of this compound-based hydrogels is a complex process governed by the diffusion of water into the polymer network and the interactions between the polymer chains and the solvent. Initially, the swelling rate is often slow as water penetrates the dense, dry polymer network primarily through capillary action and diffusion. ymerdigital.comresearchgate.net This is followed by a more rapid swelling phase as the hydrophilic groups within the hydrogel, often introduced through copolymerization with monomers like acrylamide, maleic acid, or sodium acrylate (B77674), become hydrated. ymerdigital.comresearchgate.net

The driving force for this swelling is the electrostatic repulsion between ionized groups and the osmotic pressure difference between the interior of the hydrogel and the external solution. ymerdigital.comresearchgate.net The equilibrium swelling is reached when the osmotic pressure is balanced by the elastic retraction force of the cross-linked polymer network. The incorporation of ionic monomers, such as sodium 2-acrylamido-2-methylpropane sulfonate (AMPSNa) or sodium acrylate, significantly enhances the degree of swelling by increasing the number of hydrophilic and ionizable groups. researchgate.netresearchgate.net